1,3-dibromo-2-benzylpropane physical and chemical properties
1,3-dibromo-2-benzylpropane physical and chemical properties
An In-depth Technical Guide to 1,3-Dibromo-2-benzylpropane
Abstract: This technical guide provides a comprehensive examination of 1,3-dibromo-2-benzylpropane, a bifunctional halogenated hydrocarbon with significant utility as a synthetic building block. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthetic methodologies, and characteristic reactivity. Furthermore, it explores its potential applications in the construction of complex molecular architectures relevant to medicinal chemistry, supported by established safety and handling protocols.
In the landscape of modern organic synthesis, particularly within drug discovery, the ability to construct complex molecular frameworks efficiently is paramount. Bifunctional synthons, molecules bearing two reactive sites, are indispensable tools in this endeavor. 1,3-Dibromo-2-benzylpropane stands out as a versatile C3 building block, featuring two primary alkyl bromide functionalities. This arrangement allows for sequential or double nucleophilic substitutions, making it an excellent precursor for generating a variety of acyclic and cyclic structures. The central benzyl group not only imparts significant steric influence but also modulates the electronic environment, offering a unique combination of reactivity and structural definition that is highly valuable for building compound libraries and synthesizing targeted therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. While 1,3-dibromo-2-benzylpropane is not as extensively documented as common reagents, its key characteristics can be compiled from available literature and predicted based on its structure.
Core Properties
The essential identifiers and known physical properties of 1,3-dibromo-2-benzylpropane are summarized below.
Table 1: Physicochemical Data for 1,3-Dibromo-2-benzylpropane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂Br₂ | Derived |
| Molecular Weight | 292.01 g/mol | Derived |
| IUPAC Name | 1,3-dibromo-2-(phenylmethyl)propane | IUPAC Nomenclature |
| Boiling Point | 116-121 °C at 1.0 mmHg | [1] |
| Appearance | Data not available (likely a liquid at STP) | - |
| Density | Data not available | - |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| CAS Number | Data not available | - |
Predicted Spectroscopic Signatures
While experimental spectra are not publicly cataloged, the expected spectroscopic features can be reliably predicted:
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¹H NMR: The spectrum would feature complex multiplets for the diastereotopic protons of the two CH₂Br groups and the single CH proton, all in the aliphatic region. A distinct multiplet corresponding to the five aromatic protons of the benzyl group would be observed in the range of 7.2-7.5 ppm.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the ipso-carbon being the most shielded. Signals for the two equivalent CH₂Br carbons and the single CH carbon would appear in the aliphatic region.
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Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for a dibrominated compound, with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio, confirming the presence of two bromine atoms. Fragmentation would likely involve the loss of Br, HBr, and the benzyl group (C₇H₇).
Synthesis and Chemical Reactivity
The utility of 1,3-dibromo-2-benzylpropane is defined by its synthesis and subsequent reactivity as a potent electrophile.
Synthesis from 2-Benzylpropane-1,3-diol
A direct and effective method for preparing 1,3-dibromo-2-benzylpropane is through the bromination of its corresponding diol, 2-benzylpropane-1,3-diol. This transformation is typically achieved using phosphorus tribromide (PBr₃).[1]
Caption: Synthetic workflow for 1,3-dibromo-2-benzylpropane.
Experimental Protocol (Adapted from Literature) [1]
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Reaction Setup: To 2-benzylpropane-1,3-diol (1.0 eq), phosphorus tribromide (0.4 eq) is added dropwise while stirring at 75 °C.
-
Heating: After the initial vigorous reaction subsides, the temperature is increased to 100 °C and maintained overnight to ensure complete conversion.
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Workup: The cooled reaction mixture is poured into ice water and extracted with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed via evaporation, and the crude product is purified by distillation under reduced pressure (vacuum distillation) to yield pure 1,3-dibromo-2-benzylpropane.[1]
Reactivity Profile
The two primary C-Br bonds are excellent sites for Sₙ2 reactions. Bromide is a superior leaving group compared to chloride, making dibromo compounds generally more reactive than their dichloro counterparts.[3]
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Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates) to install new functional groups. The reaction can be controlled to favor either mono- or di-substitution.
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Cyclization Reactions: As a 1,3-dielectrophile, it is an ideal substrate for forming cyclic compounds. Reaction with metallic zinc can induce intramolecular cyclization to form benzylcyclopropane.[4][5] It can also react with dinucleophiles, such as sulfide or amine derivatives, to form six-membered heterocyclic rings.[4]
Caption: Key reactivity pathways for 1,3-dibromo-2-benzylpropane.
Applications in Drug Discovery and Development
The structural features of 1,3-dibromo-2-benzylpropane make it a valuable intermediate in the synthesis of potential therapeutic agents.
-
Scaffold Elaboration: The "1,3-diarylpropane" motif is a known pharmacophore in certain classes of antitumor agents, such as analogs of Combretastatin A-4.[6] 1,3-Dibromo-2-benzylpropane can serve as a key intermediate for synthesizing such compounds by reacting it with various aryl nucleophiles.
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Synthesis of Privileged Scaffolds: The phenylcyclopropane motif is considered a "privileged scaffold" in medicinal chemistry, as it can enhance metabolic stability and improve physicochemical properties.[4] 1,3-dibromo-2-benzylpropane is a direct precursor to such structures via intramolecular cyclization.
-
Prodrug and Linker Strategies: Bifunctional molecules are frequently used in prodrug design to improve properties like solubility or targeted delivery.[7] The two bromine atoms provide handles for attaching a drug molecule to a solubilizing group or a targeting ligand.
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Genotoxic Impurity Consideration: It is important to note that 1,3-dihalogenated alkanes, such as 1,3-dibromopropane, are often considered potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) if they are used in the manufacturing process.[8][9] Therefore, their presence must be carefully monitored and controlled in final drug substances.
Safety and Handling
As a halogenated organic compound, 1,3-dibromo-2-benzylpropane requires careful handling to minimize exposure and risk.
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11][12]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material may be considered hazardous waste.[13]
Conclusion
1,3-Dibromo-2-benzylpropane is a highly functionalized and reactive intermediate with considerable potential in synthetic and medicinal chemistry. Its ability to undergo controlled nucleophilic substitutions and participate in cyclization reactions makes it a valuable tool for accessing diverse and complex molecular structures, including known pharmacophores and privileged scaffolds. While its application requires careful handling due to the potential hazards associated with halogenated hydrocarbons, a solid understanding of its properties and reactivity allows researchers to effectively harness its synthetic power in the pursuit of novel chemical entities and therapeutic agents.
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